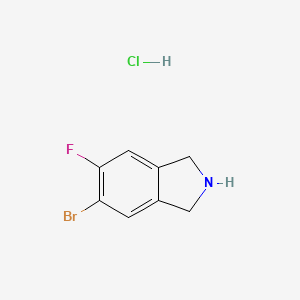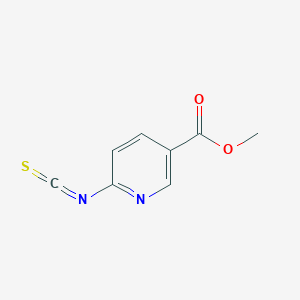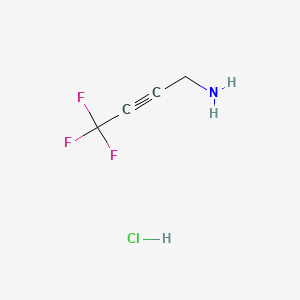![molecular formula C7H12ClF2N B13471335 2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorobicyclo[221]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a bicyclic amine derivative, characterized by the presence of two fluorine atoms on the bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the direct fluorination of bicyclo[2.2.1]heptan-2-one using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting 2,2-difluorobicyclo[2.2.1]heptan-2-one is then subjected to reductive amination using ammonia or an amine source, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroalkanes.
Substitution: Formation of iodinated or thiocyanated derivatives.
科学的研究の応用
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen or hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals targeting neurological disorders.
作用機序
The mechanism of action of 2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacokinetic properties.
類似化合物との比較
Similar Compounds
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride: Similar bicyclic structure with fluorine atoms at different positions.
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A ketone derivative with fluorine atoms at the 5,5-positions.
Uniqueness
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms at the 2,2-positions, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C7H12ClF2N |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
2,2-difluorobicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-5-1-2-6(7,10)3-5;/h5H,1-4,10H2;1H |
InChIキー |
BNLFIPMNVCUYCZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1CC2(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


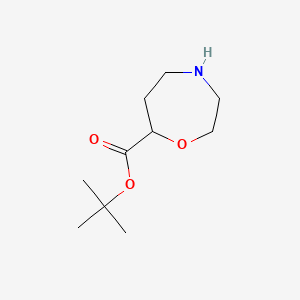
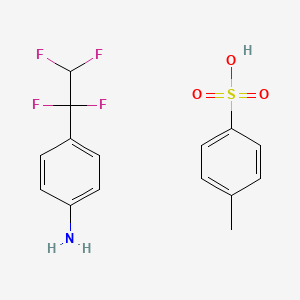

![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
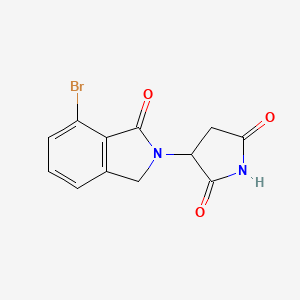
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)

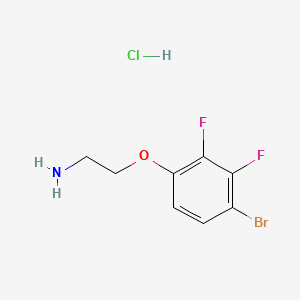
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
